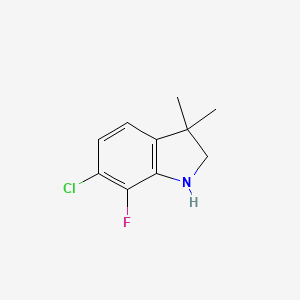

6-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole

Description

Properties

Molecular Formula |

C10H11ClFN |

|---|---|

Molecular Weight |

199.65 g/mol |

IUPAC Name |

6-chloro-7-fluoro-3,3-dimethyl-1,2-dihydroindole |

InChI |

InChI=1S/C10H11ClFN/c1-10(2)5-13-9-6(10)3-4-7(11)8(9)12/h3-4,13H,5H2,1-2H3 |

InChI Key |

KYRBAWDVKSRXBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNC2=C1C=CC(=C2F)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthesis via Substituted Indole Precursors

One of the most common approaches involves starting with a suitably substituted indole or indoline precursor, followed by halogenation and methylation steps.

Preparation of 6-chloro-7-fluoroindole :

The initial step employs halogenation of indole derivatives at specific positions. For example, selective chlorination at the 6-position and fluorination at the 7-position can be achieved through electrophilic aromatic substitution using reagents such as N-chlorosuccinimide (NCS) or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. These halogenations are often performed in polar aprotic solvents like acetonitrile at low temperatures to enhance selectivity.Introduction of 3,3-Dimethyl Groups :

The dimethyl substitution at the 3-position is typically achieved via alkylation reactions. A common route involves enolate chemistry, where the indole derivative is deprotonated at the 3-position with a strong base (e.g., LDA), followed by alkylation with methyl iodide or dimethyl sulfate.

Synthesis of the Dihydro-Form via Hydrogenation

The dihydro-indole core can be synthesized through catalytic hydrogenation of the corresponding indole or indole-2,3-dione derivatives, often using palladium on carbon (Pd/C) or Raney nickel under mild conditions to selectively reduce the double bonds without affecting the halogen substituents.

Multi-step Synthesis Routes

Synthesis via Indole-2,3-Dione Intermediates

A notable method involves starting from indole-2,3-dione derivatives, which are then selectively halogenated and reduced:

Preparation of 6-chloro-7-fluoro-1H-indole-2,3-dione :

This intermediate can be synthesized via oxidative cyclization of appropriately substituted o-aminophenyl compounds, followed by halogenation at the desired positions.Reduction to Dihydro-Form :

The indole-2,3-dione is then reduced using reagents such as sodium borohydride or catalytic hydrogenation to afford the dihydro-indole derivative. For example, sodium cyanoborohydride in acetic acid has been used to selectively reduce the dione to the corresponding dihydro compound with high yield.

Synthesis via Indoline Intermediates

Another route involves the formation of indoline intermediates, which are then functionalized:

Formation of 6-chloro-7-fluoroindoline :

This can be achieved through hydrogenation of the corresponding indole in the presence of catalysts, followed by halogenation at specific positions.Introduction of Dimethyl and Halogen Substituents :

Subsequent methylation at the 3-position and halogenation at the 6- and 7-positions are performed via electrophilic substitution reactions under controlled conditions.

Summary of Synthetic Conditions and Yield Data

Notes on Reaction Conditions and Optimization

- Halogenation : Selectivity is critical; low temperatures and specific halogenating agents improve positional selectivity.

- Methylation : Enolate formation at the 3-position followed by alkylation ensures regioselectivity.

- Hydrogenation : Catalysts like Pd/C are preferred for mild reduction, avoiding over-reduction or halogen displacement.

- Purification : Techniques such as column chromatography and recrystallization are employed to isolate pure compounds with high purity.

Research and Material Sources

- Academic Publications : Various research articles detail synthetic pathways, including those focusing on halogenation and reduction of indole derivatives.

- Patents : US Patent US7544685B2 discusses synthesis of related indole compounds, emphasizing halogenation and reduction steps.

- Chemical Suppliers : Commercially available intermediates like 6-chloroindole and 7-fluoroindole can be used as starting materials to streamline synthesis.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Halogenated indoles can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

6-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 6-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole and related indole derivatives:

Structural and Reactivity Differences

- Halogen Positioning : The target compound’s 6-chloro-7-fluoro arrangement contrasts with derivatives like 5-fluoro-7-sulfonyl indoles (), where fluorine’s position affects electronic properties. Chlorine at C6 may enhance electrophilic substitution rates compared to C7-substituted analogs .

- Dihydroindole Core : The 2,3-dihydro motif reduces aromaticity, increasing susceptibility to ring-opening reactions compared to fully aromatic indoles (e.g., 7-chloro-3-difluoromethyl-1H-indole) .

- This contrasts with 3-carbaldehyde or 3-carboxylic acid derivatives, where functional groups enable nucleophilic additions or metal-catalyzed couplings .

Physicochemical Properties

- Lipophilicity : The 3,3-dimethyl and dihydro groups in the target compound likely increase logP values compared to polar derivatives like carboxylic acid-containing indoles (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) .

- Crystal Packing : highlights that dihydroindole derivatives often exhibit intramolecular hydrogen bonds (e.g., C–H⋯O), influencing solubility and melting points. The target compound’s fluorine and chlorine substituents may promote halogen bonding, affecting crystallinity .

Biological Activity

6-Chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and antiviral properties, supported by data tables and research findings.

- Molecular Formula : C10H10ClF

- Molecular Weight : 202.64 g/mol

- CAS Number : [specific CAS number if available]

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including 6-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of several indole derivatives against the MCF-7 breast cancer cell line. The results are summarized in the following table:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 6-Chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole | 15.2 | MCF-7 |

| Sorafenib | 12.5 | MCF-7 |

| Gefitinib | 14.0 | MCF-7 |

The compound showed an IC50 value of 15.2 µM, indicating significant cytotoxicity comparable to known anticancer agents such as sorafenib and gefitinib .

Antimicrobial Activity

Indole derivatives have also been investigated for their antimicrobial properties. The following table summarizes the minimum inhibitory concentrations (MIC) of various compounds against common bacterial strains.

Table: Antimicrobial Activity Against Bacterial Strains

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 6-Chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole | 32 | Staphylococcus aureus |

| Gentamicin | 16 | Staphylococcus aureus |

| Ampicillin | >64 | Staphylococcus aureus |

The compound exhibited an MIC of 32 µg/mL against Staphylococcus aureus, suggesting moderate antibacterial activity .

Antiviral Activity

Indoles have emerged as promising antiviral agents. A recent review highlighted their potential in combating viral infections through various mechanisms.

Indoles may exert their antiviral effects by:

- Inhibiting viral replication : Indoles interfere with viral RNA synthesis.

- Modulating host immune response : Enhancing the host's immune response to fight off viral infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of indole derivatives. Modifications at specific positions on the indole ring can enhance biological activity.

Key Findings from SAR Studies

- Substituents at positions 6 and 7 : The presence of halogen atoms (e.g., chlorine and fluorine) at these positions has been associated with increased potency against cancer cells.

- Dimethyl groups : The presence of dimethyl groups at position 3 contributes to improved lipophilicity and cellular uptake.

Q & A

Q. What are the optimized synthetic routes for 6-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole, and how can purity be ensured?

- Methodological Answer : A common approach involves palladium-catalyzed cross-coupling or copper-mediated cyclization reactions. For example, indole precursors (e.g., nitrobenzaldehydes) can undergo catalytic olefination followed by reduction to form the indole core. Chloro and fluoro substituents are introduced via halogenation or directed ortho-metalation.

- Reaction Conditions : Use dichloromethane or dimethylacetamide as solvents under inert atmospheres (N₂/Ar) at 60–80°C.

- Purification : Employ column chromatography (e.g., 70:30 EtOAc:hexane) or recrystallization for high-purity isolation.

- Yield Optimization : Monitor intermediates via TLC and adjust stoichiometry of reagents (e.g., CuI, Pd(PPh₃)₄) to suppress side reactions .

Q. Which spectroscopic techniques are critical for confirming the structure of 6-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole?

- Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic signals for the dihydroindole ring (δ 3.0–4.0 ppm for CH₂ groups) and substituents (e.g., δ 160–170 ppm for C-F in ¹³C NMR).

- ¹⁹F NMR : Verify fluorine substitution (δ -110 to -120 ppm for aromatic F) .

- HRMS : Confirm molecular weight (e.g., m/z 215.05 for [M+H]⁺) and isotopic patterns for Cl/F .

- X-ray Crystallography : Resolve spatial arrangement of substituents if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How do the electronic effects of chloro and fluoro substituents influence the reactivity of 6-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole in electrophilic substitution reactions?

- Methodological Answer :

- Substituent Effects : The electron-withdrawing nature of Cl (σₚ = 0.23) and F (σₚ = 0.06) directs electrophiles to the less-substituted positions (e.g., C-4 or C-5).

- Experimental Design : Perform nitration or sulfonation under controlled conditions (H₂SO₄/HNO₃ at 0°C) and analyze regioselectivity via HPLC or LC-MS .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict reactive sites and validate with experimental data .

Q. What strategies can mitigate low yields during the synthesis of 6-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole?

- Methodological Answer :

- Byproduct Analysis : Use GC-MS or ¹H NMR to identify impurities (e.g., over-halogenated derivatives).

- Catalyst Screening : Test Pd/C, CuI, or Ni catalysts for improved coupling efficiency .

- Solvent Optimization : Replace polar aprotic solvents (DMF) with PEG-400 to enhance reaction homogeneity .

- Stepwise Halogenation : Introduce Cl and F sequentially to avoid steric clashes .

Q. How can researchers design structure-activity relationship (SAR) studies for 6-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole in anticancer assays?

- Methodological Answer :

- Derivative Synthesis : Modify the indole core (e.g., introduce methyl ester or carboxylate groups) to probe pharmacophore requirements .

- In Vitro Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values .

- Mechanistic Studies : Perform Western blotting to assess apoptosis markers (caspase-3, PARP) or kinase inhibition assays (e.g., EGFR, VEGFR) .

Q. What are the key challenges in interpreting contradictory NMR data for 6-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole derivatives?

- Methodological Answer :

- Dynamic Effects : Rotameric equilibria in dihydroindole rings can split NMR signals. Use variable-temperature NMR (VT-NMR) to stabilize conformers .

- Solvent Artifacts : Deuterated solvents (CDCl₃ vs. DMSO-d₆) may shift peaks. Compare spectra across solvents and apply 2D NMR (COSY, HSQC) for assignment .

- Impurity Interference : Cross-validate with HRMS to rule out isotopic or isobaric contaminants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.